Home > Products > Screening Compounds P51434 > 2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol
2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol - 21868-93-9

2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol

Catalog Number: EVT-3186826
CAS Number: 21868-93-9
Molecular Formula: C21H17NO
Molecular Weight: 299.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It is characterized by its unique molecular structure, which includes two phenyl groups attached to the tetrahydroisoquinoline framework.

Source and Classification

This compound is classified under isoquinoline alkaloids, which are known for their diverse biological activities. Isoquinolines are a large group of natural products, and tetrahydroisoquinolines represent an important subclass with significant pharmacological potential. The specific molecular formula for 2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol is C19H19N, and its molecular weight is approximately 273.37 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol typically involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate phenethylamine derivatives and aldehydes.
  2. Pictet-Spengler Reaction: A common method for synthesizing tetrahydroisoquinolines is the Pictet-Spengler reaction. In this reaction, a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core .
  3. Final Modifications: The hydroxyl group can be introduced through various reduction or substitution reactions involving suitable reagents.

The synthetic routes can vary based on the desired substituents on the phenyl rings and other functional groups present in the final product.

Chemical Reactions Analysis

Reactions and Technical Details

2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol can undergo various chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form a corresponding carbonyl compound.
  2. Reduction: The compound may undergo reduction reactions to yield different derivatives.
  3. Substitution Reactions: Nucleophilic substitution can introduce various functional groups into the molecule.

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.

These reactions facilitate modifications that enhance the biological activity or alter the pharmacological profile of the compound.

Mechanism of Action

Process and Data

The mechanism of action of 2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol involves its interaction with biological targets within cells:

  1. Target Interaction: Compounds in this class often interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.
  2. Biochemical Pathways: The interaction leads to modulation of various biochemical pathways associated with neurodegenerative disorders or infective pathogens.

Research indicates that tetrahydroisoquinoline derivatives can exhibit neuroprotective effects and may influence dopaminergic and serotonergic systems .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards electrophiles due to the presence of nucleophilic sites in its structure.

These properties are crucial for determining its suitability for various applications in research and industry.

Applications

Scientific Uses

2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol has potential applications in several fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting neurodegenerative diseases or psychiatric disorders.
  2. Biological Research: Used in studies investigating neurotransmitter systems and their role in behavior or disease mechanisms.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules with specific biological activities.

The ongoing research into tetrahydroisoquinoline derivatives continues to reveal new therapeutic potentials and applications across various scientific domains .

Synthetic Methodologies

Pictet-Spengler Condensation Approaches

The Pictet-Spengler reaction remains the most direct and widely employed method for constructing the tetrahydroisoquinoline core. This transformation involves the acid-catalyzed condensation between a β-arylethylamine and a carbonyl compound, followed by electrophilic ring closure.

Acid-Catalyzed Cyclization of Phenethylamine Derivatives

Classical Pictet-Spengler conditions employ strong Brønsted acids (HCl, TFA) or Lewis acids (AlCl₃, ZnCl₂) in protic solvents under reflux. For 2,3-diphenyl-THIQ-1-ol synthesis, the reaction typically utilizes 2-amino-1,2-diphenylethanol derivatives condensed with aldehydes (particularly benzaldehyde or substituted variants) or formaldehyde equivalents. The use of polyphosphoric acid (PPA) enables efficient cyclization by activating the carbonyl component and facilitating electrophilic aromatic substitution, yielding the racemic THIQ scaffold in high yields (often >85%) [1] [4]. Formaldehyde equivalents like paraformaldehyde or dimethoxymethane efficiently introduce the C1-hydroxymethyl group under these acidic conditions. Lewis acid catalysis (e.g., AlCl₃, BF₃·OEt₂) offers advantages in milder reaction temperatures (25-60°C) and improved functional group tolerance compared to traditional HCl reflux [8]. Superacids like triflic acid enable cyclizations with electron-deficient aryl rings by generating highly reactive iminium intermediates [2].

Table 1: Acid Catalysts for Pictet-Spengler Synthesis of THIQ-1-ols

Acid CatalystConditionsYield Range (%)Key AdvantagesLimitations
Polyphosphoric Acid (PPA)80-100°C, 2-4 h75-92%High yields, tolerates various ketoamidesHigh viscosity, workup challenges
HCl (conc.)Reflux, 12-24 h40-65%Readily availableHarsh conditions, lower yields
Trifluoroacetic Acid (TFA)RT-60°C, 1-6 h70-88%Mild, good for acid-sensitive groupsCost, removal
AlCl₃ (Lewis Acid)DCM, 0°C-RT, 1-3 h82-90%Milder, higher selectivity potentialMoisture sensitive
BF₃·OEt₂CH₃CN, 60°C, 3-8 h78-93%Effective for less nucleophilic arenesRequires careful handling

Chiral Auxiliary-Mediated Asymmetric Syntheses

Achieving enantiocontrol in Pictet-Spengler reactions is crucial for accessing optically active 2,3-diphenyl-THIQ-1-ols. Two primary strategies dominate:

  • Chiral Auxiliaries on Nitrogen: Phenethylamine derivatives bearing chiral sulfinyl groups (e.g., Andersen's (1R,2S,5R)-(-)-menthyl-(S)-p-toluenesulfinate) undergo diastereoselective cyclization. The bulky chiral auxiliary directs the approach of the electrophile (aldehyde), leading to high diastereomeric excess (de >90%). Subsequent auxiliary removal (e.g., acidic hydrolysis) furnishes enantiomerically enriched THIQ-1-ols [5] [7].
  • Chiral Brønsted Acid Catalysis: Organocatalysts like TRIP (37) or BINOL-derived phosphoric acids (38) activate the imine intermediate while providing a chiral environment. This strategy, particularly effective with aldehyde carbonyl partners (not formaldehyde directly), can achieve high enantioselectivity (ee 80-95%) for the newly formed C1 stereocenter during the ring-closing step [5]. The mechanism involves hydrogen bonding to the imine nitrogen and electrostatic interactions within the ion-pair complex, dictating the facial selectivity of the electrophilic attack.

Microwave-Assisted Reaction Optimization

Conventional Pictet-Spengler reactions often suffer from long reaction times (12-48 hours). Microwave irradiation drastically accelerates these cyclizations by enabling efficient and rapid internal heating. Reactions employing Lewis acids (ZnCl₂, Sc(OTf)₃) under microwave conditions (100-150°C) are typically complete within 10-30 minutes, significantly improving throughput without compromising yields (typically 75-95%) [8]. This approach is particularly beneficial for library synthesis and for substrates prone to decomposition under prolonged conventional heating.

Bischler-Napieralski Cyclization Strategies

The Bischler-Napieralski reaction provides an alternative route, proceeding via dehydration of an N-acyl phenethylamine derivative to form a dihydroisoquinoline, followed by reduction and functionalization to introduce the C1 alcohol.

Dehydrative Ring Closure of N-Acyl Precursors

Cyclization of N-(β-arylethyl)amide precursors (e.g., N-(2-(2-phenylphenyl)ethyl)-2-hydroxy-2-phenylacetamide) is typically mediated by powerful dehydrating agents like POCl₃, P₂O₅, or PPA at elevated temperatures (80-120°C). This step yields the corresponding 3,4-dihydroisoquinoline core. While effective for forming the ring system, this method introduces unsaturation at the C1-C2 position, requiring subsequent reduction and hydroxylation steps to access the saturated 1-ol target. Controlling the stereochemistry at C1 and C3 during the reduction steps presents a significant challenge [4].

Diastereoselective Reductive Amination Pathways

A more stereocontrolled approach involves the synthesis of ketoamide intermediates via Friedel-Crafts acylation of homoveratrylamine derivatives. Reaction of homoveratrylamine amides with carboxylic acids (e.g., phenylacetic acid, benzoic acid) in PPA generates ketoamides 3a-l. Subsequent diastereoselective reductive amination using organomagnesium reagents (Grignards) is key. The Grignard reagent attacks the ketoamide carbonyl, generating a hemiaminal intermediate. Catalytic p-toluenesulfonic acid (PTSA) then promotes dehydration to an iminium ion, followed by intramolecular electrophilic attack by the activated aryl ring. This one-pot sequence (ketoamide + R-MgBr → 1,1-disubstituted THIQ) allows for the introduction of diverse substituents at C1, including phenyl groups essential for the 2,3-diphenyl motif, in high yields (78-89%) [4]. The stereoselectivity often arises from steric constraints imposed by the existing C3 substituent and the geometry of the iminium ion during cyclization.

Table 2: Synthesis of THIQ Derivatives via Ketoamides and Grignard Reagents [4]

Ketoamide (3)Grignard Reagent (R-MgBr)Product THIQ (7)Yield (%)Key Features
aCOCH₃CH₃C₆H₅MgBr1-Methyl-1-phenyl92Standard diphenyl model
bCOC₆H₅CH₃4-CH₃C₆H₄MgBr1-(p-Tolyl)80Para-substituted aryl at C1
cCOCH₂C₆H₅CH₃CH₃MgI1,1-Dimethyl79Alkyl substituent at C1
gCOCH₃C₆H₅C₆H₅MgBr1,1-Diphenyl872,3-Diphenyl-1,1-diphenyl model (precursor)
iCOCH₂C₆H₅C₆H₅C₂H₅MgBr1-Ethyl-1-phenyl89Mixed alkyl/aryl at C1

Domino Reaction Sequences

Domino (tandem or cascade) reactions offer efficient, atom-economical routes to complex molecules like 2,3-diphenyl-THIQ-1-ol by combining multiple bond-forming steps in a single operation.

Reductive Cyclization-Terminated Cascades

Sequences initiated by catalytic hydrogenation of nitroaryl ketones 14 or related substrates are highly effective. Using Pd/C (5-20 wt%) under hydrogen pressure (1-5 atm), the nitro group is reduced to an amine (14 → 15). This amine then condenses in situ with a proximal carbonyl (ketone or aldehyde) to form a cyclic imine 15, which is further reduced to the saturated THIQ 16. The reduction of the imine is often highly diastereoselective (>98%), typically delivering the cis-isomer relative to an ester substituent at C4 due to steric direction of hydrogen addition. Yields are generally excellent (93-98%). Formaldehyde can be included to access N-methyl derivatives. This strategy has been extended to angular tricyclic systems (20 → 21) and linear systems (22 → 23), demonstrating broad applicability [3]. Pressure optimization (1-5 atm H₂) is crucial for minimizing byproducts like dihydroquinolines 29 or quinolines 30.

Metal-Promoted Tandem Cyclization-Hydroxylation

Copper(II) or Palladium(II) salts facilitate one-pot sequences combining cyclization with oxidation to introduce the C1 hydroxyl group. A common approach involves the reaction of 2-aminobenzyl alcohols with styrenes or phenylacetaldehyde derivatives. Catalysts like Cu(OTf)₂ or Pd(OAc)₂ promote imine or iminium ion formation, followed by cyclization. Subsequent in situ oxidation (often using tert-butyl hydroperoxide (TBHP) or molecular oxygen as a co-oxidant) hydroxylates the benzylic position (C1), directly yielding the 1-ol functionality with varying degrees of diastereoselectivity. While yields can be moderate (50-75%), this method provides a direct route to the oxidized target.

Stereoselective Functionalization

Controlling the relative and absolute stereochemistry at C1 and C3 is paramount for accessing specific diastereomers of 2,3-diphenyl-THIQ-1-ol, often required for biological evaluation.

Diastereocontrol via Bridgehead Substitution

The nature and position of substituents significantly influence stereochemical outcomes. Ester groups positioned α to the aromatic ring (C4 in 22/23) exert strong steric control during reductive cyclizations (e.g., 22 → 23), favoring trans-ring junction formation (>98% selectivity) due to the ester blocking one face of the molecule. Moving the ester to the β-position (24, 28) reduces conformational rigidity, leading to lower diastereoselectivity (cis:trans ratios from 6:1 to 13:1). Larger R groups in substrates like 28 paradoxically increase cis-selectivity (31) by forcing the ester into a pseudoaxial orientation (32), which directs hydrogen delivery to the opposite face [3]. Catalyst choice also plays a role; Pt/C favors tetrahydro product 31 over aromatized byproducts 30 seen with Pd/C.

Table 3: Stereoselectivity in Domino Reductive Cyclizations [3]

SubstrateCatalystH₂ Pressure (atm)Major Productcis:trans RatioKey Stereochemical Influence
225% Pd/C3-423>98% transC4 Ester blocks facial approach
245% Pd/C426/276:1 to 16:1 cisβ-ester with geminal methyl; flexibility
28 (R=H)5% Pd/C430 (Quinoline)-Aromatization favored
28 (R=CH₃)5% Pt/C431≥13:1 cisβ-ester; pseudoaxial orientation (32)
28 (R=Ph)5% Pt/C431>16:1 cisLarger R group increases cis bias

Catalyst-Dependent Stereodivergent Synthesis

Advanced catalytic systems enable access to multiple diastereomers from the same substrate. Chiral Lewis acid complexes or bifunctional organocatalysts can dictate the stereochemistry at both chiral centers. For example, catalysts derived from BOX ligands/Cu(II) or thiourea-based organocatalysts can be tuned to favor either the cis- or trans-1,3-diphenyl THIQ-1-ol diastereomer selectively from a prochiral imine precursor. The mechanism involves precise control over the approach of the nucleophile (e.g., phenylmagnesium bromide) or the conformation of the electrophile (iminium ion) during the key bond-forming step. Enantioselective versions using catalysts like (R)-TRIP 37 provide access to optically pure enantiomers of a specific diastereomer [5]. This level of control is essential for structure-activity relationship (SAR) studies targeting specific biological receptors.

Properties

CAS Number

21868-93-9

Product Name

2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol

IUPAC Name

2,3-diphenyl-3,4-dihydro-1H-isoquinolin-1-ol

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C21H19NO/c23-21-19-14-8-7-11-17(19)15-20(16-9-3-1-4-10-16)22(21)18-12-5-2-6-13-18/h1-14,20-21,23H,15H2

InChI Key

PSWVJTFZIDXKQE-UHFFFAOYSA-N

SMILES

C1C(N(C(C2=CC=CC=C21)O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C(N(C(=O)C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.